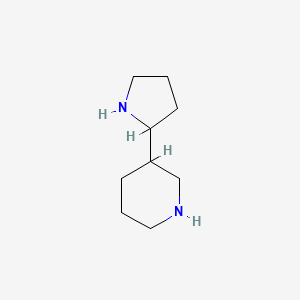

3-Pyrrolidin-2-ylpiperidine

Description

Significance of Nitrogen Heterocycles in Drug Discovery and Development

Nitrogen heterocycles, cyclic compounds containing at least one nitrogen atom within the ring system, are fundamental building blocks in the realm of drug discovery and development. Their prevalence is underscored by the fact that a vast majority of FDA-approved drugs contain one or more nitrogen atoms. These structures are integral to a wide array of biologically active molecules, including alkaloids, vitamins, and antibiotics.

The significance of nitrogen heterocycles lies in their ability to engage in various biological interactions. The nitrogen atom can act as a hydrogen bond donor or acceptor, a crucial feature for molecular recognition at the active sites of enzymes and receptors. Furthermore, the diverse range of possible ring sizes, substitution patterns, and electronic properties of nitrogen heterocycles allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This versatility makes them indispensable tools for medicinal chemists in the design of novel therapeutics for a wide spectrum of diseases.

The Pyrrolidine (B122466) and Piperidine (B6355638) Motifs as Prominent Pharmacophores

Within the broad class of nitrogen heterocycles, the saturated five-membered pyrrolidine and six-membered piperidine rings are among the most important and frequently utilized scaffolds in medicinal chemistry. amazonaws.com These motifs are considered "privileged structures" due to their ability to bind to multiple receptor types with high affinity.

The pyrrolidine ring, a five-membered saturated heterocycle, is a core component of numerous natural products and synthetic drugs. researchgate.netnih.gov Its non-planar, puckered conformation allows for a three-dimensional arrangement of substituents, which can be critical for specific interactions with biological targets. researchgate.net This structural feature, along with the presence of a basic nitrogen atom, contributes to its role as a key pharmacophore in a variety of therapeutic areas. researchgate.netnih.gov

Similarly, the piperidine ring, a six-membered saturated heterocycle, is a ubiquitous structural unit in a vast number of pharmaceuticals. arizona.edu Its chair-like conformation provides a well-defined spatial orientation for appended functional groups, influencing the molecule's binding affinity and selectivity. Piperidine and its derivatives have been successfully incorporated into drugs targeting the central nervous system, as well as those with antihistaminic, and anti-cancer properties. arizona.edu The combination of these two prominent pharmacophores into a single molecular entity, the pyrrolidinyl-piperidine scaffold, offers a powerful strategy for the development of new and effective therapeutic agents. amazonaws.com

Historical Context of Pyrrolidinyl-Piperidine Scaffolds in Therapeutic Agent Development

The exploration of pyrrolidine and piperidine alkaloids from natural sources has a long history, providing the initial impetus for the investigation of these ring systems in medicine. The recognition of their therapeutic potential spurred synthetic efforts to create novel derivatives with improved pharmacological properties.

The deliberate combination of pyrrolidine and piperidine rings to form a unified scaffold represents a more recent and rational approach in drug design. This strategy aims to leverage the favorable properties of both individual motifs to create compounds with enhanced biological activity and target specificity. Over the past few decades, numerous research programs have focused on the synthesis and biological evaluation of various pyrrolidinyl-piperidine derivatives. amazonaws.com These investigations have led to the discovery of compounds with a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators. ontosight.aigoogle.com For instance, derivatives of 4-(1-Pyrrolidinyl)piperidine (B154721) have been explored for their potential in treating neurological disorders. ontosight.aichemimpex.com The ongoing research in this area highlights the continued importance of the pyrrolidinyl-piperidine scaffold as a valuable template for the discovery of future medicines.

Chemical Profile of 3-Pyrrolidin-2-ylpiperidine

The compound this compound, with the chemical formula C₉H₁₈N₂, is a key example of the pyrrolidinyl-piperidine scaffold.

| Property | Value | Source |

| CAS Number | 858262-19-8 | chemicalbook.com |

| Molecular Formula | C₉H₁₈N₂ | chemicalbook.com |

| Molecular Weight | 154.25 g/mol | chemicalbook.com |

| Boiling Point (Predicted) | 233.1±8.0 °C | chemicalbook.com |

| Density (Predicted) | 0.958±0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 10.58±0.10 | chemicalbook.com |

Research and Applications of Pyrrolidinyl-Piperidine Derivatives

While specific research on this compound is not extensively detailed in publicly available literature, the broader class of pyrrolidinyl-piperidine derivatives has been the subject of significant scientific investigation.

Synthesis and Chemical Space Exploration

The synthesis of various pyrrolidinyl-piperidine isomers and derivatives has been a focus of medicinal chemistry research. For example, a simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine (B136534) has been reported. acs.org The selective synthesis of pyrrolidin-2-ones from piperidine derivatives further demonstrates the chemical tractability of this scaffold. rsc.org These synthetic efforts expand the accessible chemical space for drug discovery programs.

Biological Activities

Derivatives of the pyrrolidinyl-piperidine scaffold have been shown to possess a range of biological activities. Studies have demonstrated the antibacterial and antifungal properties of certain 4-(1-pyrrolidinyl)piperidine derivatives. wisdomlib.org Additionally, some 2-hydroxypyrrolidine/piperidine derivatives have exhibited antimicrobial and larvicidal activities. symbiosisonlinepublishing.comresearchgate.net

In the realm of receptor modulation, piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds have been investigated as melanocortin receptor 4 (MCR4) agonists, with potential applications in treating sexual dysfunction. google.com A novel kappa opioid receptor agonist scaffold has also been developed based on a pyrrolidinyl-substituted pyranopiperazine structure. acs.org Furthermore, a compound with a 4-(1-pyrrolidinyl)piperidine structure has been designed and evaluated as a novel PPARδ agonist with anti-inflammatory potential. nih.gov

These findings underscore the versatility of the pyrrolidinyl-piperidine scaffold in generating compounds with diverse and therapeutically relevant biological profiles.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTZNGNUWYPOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332539 | |

| Record name | 3-pyrrolidin-2-ylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858262-19-8 | |

| Record name | 3-pyrrolidin-2-ylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyrrolidin 2 Ylpiperidine and Analogues

Advanced Strategies for Total Synthesis of the 3-Pyrrolidin-2-ylpiperidine Core

The construction of the this compound scaffold often involves the sequential or tandem formation of the two nitrogen-containing rings. Modern synthetic methods aim to achieve this with high levels of control and in a convergent manner.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds, including the pyrrolidine (B122466) and piperidine (B6355638) rings of the target molecule. mdpi.comntu.edu.sg These methods often rely on the formation of a key carbon-nitrogen or carbon-carbon bond within a suitably functionalized acyclic precursor.

One common approach involves the cyclization of amino alcohols or amino ketones. mdpi.com For instance, a 1,4-amino alcohol can undergo cyclization under acidic or basic conditions to form a pyrrolidine ring. mdpi.com Similarly, intramolecular reductive amination of a precursor containing both an amine and a carbonyl group can lead to the formation of the piperidine ring. beilstein-journals.org

A notable example is the copper(II) carboxylate promoted intramolecular carboamination of unactivated alkenes. nih.gov This method provides access to N-functionalized pyrrolidines and piperidines from γ- and δ-alkenyl N-arylsulfonamides. nih.gov The reaction proceeds via an intramolecular syn-aminocupration followed by the addition of a carbon radical to an aromatic ring. nih.gov High levels of diastereoselectivity have been observed in the synthesis of 2,5-disubstituted pyrrolidines using this method. nih.gov

Tandem reactions that combine cyclization with other transformations offer an efficient route to complex heterocyclic systems. For example, a cascade reaction involving the decarboxylative cyclization of glycine (B1666218) with an aldehyde can generate an azomethine ylide, which then undergoes an intramolecular cycloaddition to construct polycyclic amines. mdpi.com

Catalytic Reduction of Precursors

Catalytic reduction of specifically designed precursors is a widely used method for the synthesis of saturated heterocycles like pyrrolidine and piperidine. beilstein-journals.orgresearchgate.net This approach often involves the reduction of cyclic imines, enamines, or other unsaturated intermediates.

A one-pot synthesis of substituted piperidines has been developed through a tandem dehydrative coupling-reductive cyclization of halogenated secondary amides with alkenes. researchgate.net This method utilizes triflic anhydride (B1165640) for amide activation, followed by sodium borohydride (B1222165) reduction to trigger the cyclization. researchgate.net This strategy has been successfully applied to the synthesis of various piperidine-containing natural products. researchgate.net

The "borrowing hydrogen" methodology has also emerged as a powerful tool for the synthesis of saturated aza-heterocycles. researchgate.net This atom-efficient process involves the iridium-catalyzed reaction of primary amines with diols. The diol is first dehydrogenated to form a carbonyl compound, which then condenses with the amine to form an imine in situ. Subsequent hydrogenation of the imine, using the hydrogen "borrowed" in the first step, yields the saturated heterocycle. researchgate.net This method has been used to synthesize 3-pyrrolidinols and 4-piperidinols. researchgate.net

Radical-Mediated Amination and Cyclization

Radical reactions offer a unique set of transformations for the construction of C-N and C-C bonds in heterocyclic synthesis. beilstein-journals.orgnih.gov These methods often involve the generation of nitrogen-centered radicals which can undergo intramolecular cyclization.

The Hofmann-Löffler-Freytag reaction is a classic example of a radical-mediated amination, where an N-centered radical, generated from a haloamine under acidic conditions, undergoes a 1,5-hydrogen atom transfer to form a pyrrolidine ring. thieme-connect.de However, this reaction often requires harsh conditions. thieme-connect.de

More recent developments have focused on milder methods for generating and cyclizing nitrogen-centered radicals. For instance, amidyl radicals can be generated from N-acyltriazines or O-acyl hydroxamic acids and can participate in intramolecular cyclization reactions. nih.gov These reactions can be promoted by heat, radical initiators like AIBN, or transition metal catalysts. nih.gov

Photoredox catalysis has also enabled the development of novel radical-mediated amination and cyclization reactions. For example, an iridium photocatalyst can be used to generate an amidyl radical, which then undergoes cyclization and subsequent nickel-catalyzed cross-coupling to afford arylated lactams. thieme-connect.de

Electroreductive Cyclization Methods

Electrochemical methods provide a green and efficient alternative for the synthesis of heterocyclic compounds, avoiding the need for harsh reagents and often proceeding with high selectivity. nih.govbeilstein-journals.org Electroreductive cyclization has been successfully applied to the synthesis of both pyrrolidine and piperidine derivatives. nih.govbeilstein-journals.orgsci-hub.se

A notable example is the electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor. nih.govbeilstein-journals.org In this method, the imine is reduced at the cathode to generate a reactive intermediate that subsequently cyclizes with the dihaloalkane. This approach has been shown to be more efficient than conventional batch-type reactions and allows for preparative scale synthesis. nih.govbeilstein-journals.org

The mechanism of these reactions typically involves the single-electron transfer to the substrate to form a radical anion, which then undergoes intramolecular cyclization. The choice of solvent, electrolyte, and electrode material can significantly influence the reaction outcome. sci-hub.se

Asymmetric Synthesis and Stereoselective Preparation of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric methods to synthesize enantiomerically pure this compound is of paramount importance.

Chiral Auxiliary-Directed Synthesis

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgorgsyn.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

Several chiral auxiliaries have been employed in the synthesis of chiral pyrrolidines and piperidines. Evans oxazolidinones are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgbath.ac.uk For example, an N-acyloxazolidinone can be enolized and then reacted with an electrophile, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate. wikipedia.org

Pseudoephedrine is another effective chiral auxiliary for the synthesis of chiral carbonyl compounds. wikipedia.org When reacted with a carboxylic acid, it forms an amide whose α-proton can be selectively removed to form an enolate. The subsequent alkylation is directed by the methyl and hydroxyl groups of the pseudoephedrine auxiliary. wikipedia.org

(R)-(-)-2,2-Diphenylcyclopentanol has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of 3-substituted pyrrolidines via Lewis acid-promoted nitroalkene [4+2] cycloadditions. orgsyn.org The vinyl ether derived from this alcohol reacts with nitroalkenes to afford enantiomerically enriched pyrrolidines. orgsyn.org

The following table summarizes some of the chiral auxiliaries used in the synthesis of chiral pyrrolidines and piperidines and their applications.

| Chiral Auxiliary | Application | Reference |

| Evans Oxazolidinones | Stereoselective alkylation and aldol reactions | wikipedia.orgbath.ac.uk |

| Pseudoephedrine | Asymmetric alkylation of carbonyl compounds | wikipedia.org |

| (R)-(-)-2,2-Diphenylcyclopentanol | Asymmetric nitroalkene [4+2] cycloadditions | orgsyn.org |

| (R)-Phenylglycinol | Synthesis of trans-2,5-dialkylpyrrolidines | nih.gov |

| SAMP/RAMP | Asymmetric alkylation reactions | wikipedia.org |

Chiral Ligand and Catalyst-Controlled Approaches

The asymmetric synthesis of pyrrolidine and piperidine derivatives often relies on the use of chiral ligands and catalysts to control the stereochemical outcome of the reaction. These approaches are essential for producing enantiomerically pure compounds, which can exhibit different biological activities. nih.govacs.org

One notable strategy involves the rhodium-catalyzed arylation of aliphatic N-tosylaldimines. organic-chemistry.org This reaction, facilitated by chiral bicyclo[3.3.0]octadiene ligands and an active rhodium hydroxide (B78521) complex under neutral conditions, allows for a highly enantioselective synthesis of chiral 2-aryl pyrrolidines and piperidines in a one-pot procedure. organic-chemistry.org Similarly, iridium catalysts have been effectively used in the asymmetric hydrogenation of cyclic enamines to produce optically active cyclic tertiary amines. organic-chemistry.org

The development of modular chiral ligands has been instrumental in advancing these catalytic systems. acs.org For instance, iridium complexes with specific phosphine-phosphoramidite ligands have demonstrated excellent enantioselectivity in the asymmetric hydrogenation of sterically hindered N-aryl imines. acs.org Furthermore, catalyst-controlled [3+2] cycloaddition reactions provide a pathway to either endo- or exo-substituted pyrrolidines with high diastereo- and enantioselectivity. researchgate.net These reactions often utilize silver-based catalytic systems with chiral phosphine (B1218219) ligands. researchgate.net

The following table provides examples of chiral ligands and catalysts used in the synthesis of pyrrolidine and piperidine derivatives.

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Key Features |

| Rhodium / Bicyclo[3.3.0]octadiene ligand | Arylation | Aliphatic N-tosylaldimines | Chiral 2-aryl pyrrolidines and piperidines | High enantioselectivity, one-pot procedure. organic-chemistry.org |

| Iridium / Phosphine-phosphoramidite ligand | Asymmetric Hydrogenation | Sterically hindered N-aryl imines | Chiral amines | Good to excellent enantioselectivities. acs.org |

| Silver / Chiral Phosphine ligand | [3+2] Cycloaddition | Iminoesters and acrylates | endo- or exo-Substituted pyrrolidines | High diastereo- and enantioselectivity. researchgate.net |

| Iridium / (R)-SegPhos | Asymmetric Hydrogenation | Quinoxalinones | Optically active 3-trifluoromethylated dihydroquinoxalinones | High enantioselectivity. acs.org |

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for the stereoselective synthesis of chiral compounds from racemic starting materials. In the context of this compound and its analogues, DKR of N-Boc-2-lithiopiperidine has proven to be a highly effective approach. nih.gov

This method involves the deprotonation of N-Boc-piperidine to form a racemic 2-lithio derivative. nih.gov In the presence of a substoichiometric amount of a chiral ligand, the racemic organolithium intermediate undergoes rapid equilibration between its two enantiomers. One of the enantiomers reacts preferentially with an electrophile, leading to the formation of an enantioenriched product. nih.gov

A key development in this area is the use of a catalytic amount of a chiral diamine ligand. For instance, the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine using a specific chiral ligand in the presence of TMEDA has enabled the highly enantioselective synthesis of a wide range of 2-substituted piperidines. nih.gov This process has been successfully applied to the synthesis of various natural products and medicinal compounds. nih.gov

The success of DKR is highly dependent on the choice of the chiral ligand and the reaction conditions. The table below summarizes key aspects of a reported DKR of N-Boc-2-lithiopiperidine. nih.gov

| Starting Material | Key Reagents | Chiral Ligand (mol%) | Temperature (°C) | Electrophile | Product | Enantiomeric Ratio (er) | Yield (%) |

| N-Boc-piperidine | s-BuLi, TMEDA | 10 | -45 | Me3SiCl | (S)-N-Boc-2-(trimethylsilyl)piperidine | 96:4 | 74 |

| N-Boc-piperidine | s-BuLi, TMEDA | 10 | -45 | Bu3SnCl | (S)-N-Boc-2-(tributylstannyl)piperidine | 96:4 | 66 |

| N-Boc-piperidine | s-BuLi, TMEDA | 10 | -45 | CO2 | (R)-N-Boc-pipecolic acid | 98:2 | 78 |

| N-Boc-piperidine | s-BuLi, TMEDA | 10 | -45 | ClCO2Me | (R)-Methyl N-Boc-pipecolate | >99:1 | 85 |

Modern Functionalization and Derivatization Strategies for the Pyrrolidinyl-Piperidine Scaffold

The pyrrolidinyl-piperidine scaffold is a prevalent motif in many biologically active compounds. researchgate.netnih.govnih.govrsc.org Modern synthetic methods have focused on the direct functionalization and derivatization of this pre-existing scaffold to rapidly generate libraries of analogues for drug discovery. researchgate.netnih.gov These strategies often involve the selective activation of C-H bonds, allowing for the introduction of various substituents at specific positions.

One approach involves the use of multicomponent reactions, such as a three-component tandem protocol for the regioselective synthesis of functionalized pyrrolidine/piperidine systems. researchgate.net Another strategy focuses on creating spiro-fused pyrrolidine and piperidine scaffolds from lactams, which can then be further manipulated. nih.gov The derivatization of these scaffolds is crucial for exploring structure-activity relationships. nih.gov For example, chemical derivatization of a known bioactive compound containing a piperidine-2,6-dione moiety led to the discovery of selective protein degraders. nih.gov

C-H Activation for Regioselective Modification

C-H activation has emerged as a powerful tool for the regioselective modification of the pyrrolidinyl-piperidine scaffold. beilstein-journals.orgmt.com This approach avoids the need for pre-functionalized substrates and allows for the direct introduction of new functional groups. acs.orgnih.govpjps.pk The regioselectivity is often controlled by directing groups present on the heterocyclic ring. nih.govresearchgate.net

Palladium-Catalyzed C(sp³)–H Arylation

Palladium-catalyzed C(sp³)–H arylation is a prominent method for the regioselective functionalization of pyrrolidines and piperidines. nih.govresearchgate.netrsc.orgnih.gov This reaction typically employs a directing group to guide the palladium catalyst to a specific C-H bond.

A notable example is the palladium-catalyzed C(4)–H arylation of pyrrolidine and piperidine derivatives bearing a C(3) directing group, such as an aminoquinoline amide. acs.orgnih.govresearchgate.net This method allows for the selective synthesis of cis-3,4-disubstituted pyrrolidines and piperidines with excellent regio- and stereoselectivity. acs.orgnih.gov The reaction conditions are often mild, using a low catalyst loading and an inexpensive base like potassium carbonate. nih.gov Importantly, methods for the removal of the directing group have been developed, providing access to a variety of functionalized building blocks. acs.orgnih.govresearchgate.net

The table below summarizes the key features of a palladium-catalyzed C(sp³)–H arylation of a piperidine derivative. acs.orgnih.gov

| Substrate | Directing Group | Catalyst | Base | Arylating Agent | Product | Diastereomeric Ratio (cis:trans) |

| N-Boc-piperidine-3-carboxamide | Aminoquinoline | Pd(OAc)2 | K2CO3 | Aryl iodide | 3,4-disubstituted piperidine | 6:4 to 7:3 |

Iodine-Catalyzed C(sp³)–H Amination

Iodine-catalyzed C(sp³)–H amination has been developed as a method for the synthesis of piperidines, offering an alternative to traditional Hofmann-Löffler reactions which often favor the formation of pyrrolidines. scispace.comresearchgate.netresearchgate.netorganic-chemistry.orgsioc-journal.cn This transformation can be initiated by visible light and proceeds through a radical C-H functionalization and an iodine-catalyzed C-N bond formation. scispace.comresearchgate.net

This approach has been successfully applied to the selective synthesis of 2-aryl substituted piperidines. scispace.comresearchgate.net The reaction employs molecular iodine as a catalyst in combination with an oxidant like N-bromo succinimide (B58015) (NBS) under visible light irradiation. scispace.com This method effectively overrides the kinetic preference for 1,5-hydrogen abstraction that leads to pyrrolidines, instead promoting the 1,6-hydrogen abstraction required for piperidine formation. scispace.comresearchgate.net

The following table outlines the optimized conditions for an iodine-catalyzed piperidine formation. scispace.com

| Substrate | Catalyst (mol%) | Oxidant | Light Source | Solvent | Product | Yield (%) |

| N-protected 2-aryl amine | I2 (5) | NBS (2 equiv) | Visible Light | Dichloromethane | 2-aryl piperidine | 80 |

Redox-Neutral C-H Functionalization

Redox-neutral C-H functionalization offers an atom-economical approach to modify the pyrrolidinyl-piperidine scaffold, as it avoids the use of stoichiometric external oxidants. nih.govnih.govresearchgate.netorganic-chemistry.org These reactions often proceed through the formation of an iminium ion intermediate.

One such strategy involves the reaction of a pyrrolidine or piperidine with a quinone monoacetal. nih.gov This generates an N-aryliminium ion which can then be trapped by a nucleophile, such as a boronic acid, to afford α-substituted products. nih.govnih.gov While this method has been successfully applied to pyrrolidines, its application to piperidines has been reported to result in lower yields, potentially due to the lower reactivity of piperidines in forming the iminium intermediate. nih.gov

The table below shows the results of a redox-neutral α-arylation of different cyclic amines. nih.gov

| Cyclic Amine | Oxidant | Nucleophile | Base | Product | Yield (%) |

| Pyrrolidine | Quinone monoacetal | Phenylboronic acid | DABCO | α-Aryl-pyrrolidine | Not specified |

| Piperidine | Quinone monoacetal | Phenylboronic acid | DABCO | α-Aryl-piperidine | Lower yield |

| 4-Phenylpiperidine | Quinone monoacetal | Phenylboronic acid | DABCO | α-Aryl-4-phenylpiperidine | Lower yield |

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single operation. bohrium.comfrontiersin.org This approach is highly valued for its efficiency, atom economy, and its capacity to generate extensive libraries of structurally diverse compounds. bohrium.comresearchgate.net In the context of this compound and its analogues, MCRs offer a convergent and flexible pathway to intricate heterocyclic systems.

A notable example involves a one-pot, three-component cascade reaction that utilizes a 1,3-dipolar cycloaddition to produce spiro-pyrrolidine/piperidine fused chromene aldehydes. tandfonline.comresearchgate.net This reaction brings together (3E,5E)-3,5-bis(argiomethylene)-1-(pyridin-2-ylmethyl)piperidin-4-one, isatin (B1672199), and phenylalanine. tandfonline.com The versatility of this method allows for the generation of a diverse set of products by simply varying the initial components.

Similarly, three-component reactions employing secondary amino acids such as L-proline or pipecolinic acid with 2H-chromene-3-carbaldehyde and isatin can yield complex cycloadducts containing the pyrrolidine ring. researchgate.netresearchgate.net These reactions can be performed using both conventional heating and microwave irradiation, with the latter often providing the desired products in shorter reaction times. researchgate.net

Furthermore, a divergent synthesis strategy for 3-pyrrolidin-2-yl-1H-indoles has been developed through a photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reaction. nih.gov This acid-controlled protocol demonstrates how a single set of starting materials can be directed toward different molecular scaffolds, further highlighting the power of modern synthetic methods to create structural diversity. nih.gov

The strategic application of MCRs in synthesizing analogues of this compound is summarized in the following table:

| MCR Type | Reactants | Key Features | Resulting Structures |

| 1,3-Dipolar Cycloaddition | Piperidin-4-one derivative, Isatin, Phenylalanine | One-pot, cascade reaction | Spiro-pyrrolidine/piperidine fused chromenes |

| 1,3-Dipolar Cycloaddition | 2H-chromene-3-carbaldehyde, Isatin, L-proline/Pipecolinic acid | Conventional or microwave heating | Complex pyrrolidine-containing cycloadducts |

| Photocatalyzed Decarboxylative Coupling/Friedel-Crafts Alkylation | Indoles, Pyrrolidine-2-carboxylic acids | Acid-controlled divergent synthesis | 3-Pyrrolidin-2-yl-1H-indoles and Bis(indolyl)methanes |

Flow Chemistry Applications in Synthesis

Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. While specific examples detailing the synthesis of this compound using flow chemistry are not prevalent, the synthesis of its constituent pyrrolidine and piperidine rings has been successfully demonstrated using this technology.

One prominent application is the use of electroreductive cyclization in a flow microreactor to synthesize piperidine and pyrrolidine derivatives. nih.govresearchgate.net This method involves the reaction of an imine with a terminal dihaloalkane, where the reduction of the imine substrate at the cathode is highly efficient due to the large surface-area-to-volume ratio of the microreactor. nih.govresearchgate.netbeilstein-journals.org This approach allows for the single-step formation of these heterocyclic amines from readily available starting materials and avoids the use of toxic or expensive reagents. nih.gov

Another relevant advancement is the flow electrochemistry-enabled synthesis of 2-substituted piperidines. nih.govresearchgate.net This process utilizes an efficient and scalable anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell. nih.govresearchgate.net The resulting methoxylated piperidine serves as a precursor to an N-acyliminium ion, which can then react with various carbon nucleophiles to introduce substituents at the 2-position of the piperidine ring. nih.govresearchgate.net

These examples of flow chemistry applications in the synthesis of piperidine and pyrrolidine derivatives are presented in the table below:

| Flow Chemistry Technique | Reaction Type | Substrates | Key Advantages |

| Electroreductive Cyclization | Cyclization | Imine, Terminal dihaloalkane | Single-step synthesis, avoids toxic reagents, scalable |

| Anodic Methoxylation | C-H Functionalization | N-formylpiperidine | Scalable, enables introduction of various nucleophiles |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of heterocyclic compounds like this compound.

A primary tenet of green chemistry is maximizing atom economy, and multicomponent reactions (MCRs) are inherently advantageous in this regard. bohrium.comfrontiersin.orgresearchgate.netrsc.org By incorporating the majority of atoms from the reactants into the final product, MCRs significantly reduce waste compared to traditional multi-step syntheses. bohrium.com

The use of environmentally benign solvents is another cornerstone of green chemistry. In the synthesis of pyrrolidine-fused spirooxindoles, a one-pot, three-component domino reaction has been developed that proceeds under catalyst-free conditions in a mixture of ethanol (B145695) and water. rsc.orgresearchgate.net This method avoids the use of toxic solvents and often simplifies purification, sometimes eliminating the need for column chromatography. rsc.orgresearchgate.net Similarly, environmentally friendly approaches to the synthesis of piperidine alkaloids have been reported, emphasizing the reduction of hazardous reagents and byproducts. thieme-connect.comgrafiati.com

Energy efficiency is also a key consideration. The use of microwave irradiation, as seen in some MCRs for pyrrolidine synthesis, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

The application of these green chemistry principles in the synthesis of related heterocyclic structures is outlined below:

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Use of Multicomponent Reactions (MCRs) | One-pot synthesis of complex heterocyclic scaffolds with minimal byproduct formation. bohrium.comrsc.org |

| Safer Solvents | Use of water or ethanol/water mixtures | Catalyst-free domino reaction for pyrrolidine-fused spirooxindoles in EtOH/H₂O. rsc.orgresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times in the three-component synthesis of pyrrolidine cycloadducts. researchgate.net |

| Waste Reduction | Catalyst-free conditions | Elimination of catalyst and associated purification steps in the synthesis of polycyclic pyrrolidines. rsc.orgresearchgate.net |

Structure Activity Relationship Sar and Rational Design of 3 Pyrrolidin 2 Ylpiperidine Derivatives

Elucidation of Structure-Activity Relationships within the Pyrrolidinyl-Piperidine Scaffold

The exploration of SAR within the pyrrolidinyl-piperidine framework has revealed critical insights into the structural requirements for biological activity. Studies involving a series of pyridine, piperidine (B6355638), and pyrrolidine (B122466) analogs have demonstrated that specific structural modifications can significantly impact binding affinity and specificity for various biological targets. nih.gov

Key determinants of activity within this scaffold often revolve around:

Substitution on the Piperidine Ring: Modifications at different positions of the piperidine ring can modulate potency and selectivity. For instance, changes at the 1- and 2-positions of piperidine have been shown to be important for conferring specificity for certain regulatory sites, while modifications at the 3-position may be crucial for binding specificity. nih.gov

Substitution on the Pyrrolidine Ring: Alterations to the pyrrolidine moiety, including the introduction of various substituents, can influence ligand-receptor interactions and pharmacokinetic properties.

Nature of the Linker: The linkage between the pyrrolidine and piperidine rings, while fixed in the parent scaffold, can be conceptually explored through related analogs to understand the importance of the relative orientation of the two rings.

| Modification Site | Structural Change | Observed Impact on Activity | Reference |

|---|---|---|---|

| Piperidine Ring (Position 1 and 2) | Introduction of various substituents | Confers specificity for up-regulatory sites | nih.gov |

| Piperidine Ring (Position 3) | Introduction of various substituents | Important for binding specificity | nih.gov |

Conformational Analysis and Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms in 3-pyrrolidin-2-ylpiperidine derivatives is a critical determinant of their biological activity. Conformational analysis and stereochemistry play a pivotal role in defining the shape of the molecule and its ability to fit into a biological target's binding site.

Computational studies, such as the analysis of minimum energy conformers of N-substituted piperidine and pyrrolidine derivatives, provide valuable insights into the preferred shapes of these molecules. researchgate.net The comparison of computed and experimental NMR chemical shifts is a powerful tool for elucidating the structures of these derivatives in solution. researchgate.net The conformational preferences of these heterocyclic building blocks are influenced by factors such as weak intramolecular interactions. researchgate.net

Furthermore, the introduction of substituents, such as fluorine, can have a profound impact on the conformational behavior of the piperidine ring. researchgate.net Factors like charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion can influence whether a substituent prefers an axial or equatorial orientation. researchgate.net This conformational control can be a key design element for creating more rigid analogs that present the optimal geometry for binding.

| Stereochemical/Conformational Factor | Influence on Biological Activity | Method of Analysis | Reference |

|---|---|---|---|

| Ring Conformation (Chair, Boat, Twist-Boat) | Affects the spatial arrangement of substituents and their interaction with the receptor. | Computational Chemistry, NMR Spectroscopy | researchgate.net |

| Relative Stereochemistry (cis/trans) | Determines the overall shape of the molecule and the orientation of the two rings. | X-ray Crystallography, NMR Spectroscopy | |

| Absolute Stereochemistry (R/S) | Often leads to significant differences in potency and selectivity between enantiomers. | Chiral Chromatography, Asymmetric Synthesis | |

| Substituent Orientation (Axial/Equatorial) | Influences binding affinity and can be controlled by strategic introduction of certain atoms like fluorine. | NMR Spectroscopy, Computational Modeling | researchgate.net |

Molecular Design Principles for Optimized Ligand Binding and Selectivity

The development of this compound derivatives with improved therapeutic profiles relies on the application of modern molecular design strategies. These approaches aim to enhance binding affinity, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic properties.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry that involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological properties. spirochem.com This technique can be used to alter pharmacokinetics, reduce toxicity, or enhance target binding. spirochem.com

In the context of the this compound scaffold, bioisosteric replacements could be applied to:

The piperidine or pyrrolidine rings: Replacing one of the nitrogen-containing rings with another heterocyclic system to explore new chemical space and potentially improve properties.

Substituents on the rings: Swapping existing substituents with bioisosteres to fine-tune electronic properties, lipophilicity, and hydrogen bonding capabilities. For example, a carboxylic acid group could be replaced with a tetrazole to maintain acidic character with potentially improved metabolic stability.

Careful consideration of parameters such as size, volume, electronic distribution, and solubility is crucial for the successful application of bioisosteric replacement. slideshare.net

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular core structures (scaffolds) that maintain the biological activity of a known active compound. bhsai.orguniroma1.it This approach is particularly useful for discovering compounds with novel intellectual property, improved properties, or different synthetic accessibility. nih.gov

For the this compound core, scaffold hopping could involve:

Replacing the entire bicyclic system: Identifying alternative scaffolds that can present the key pharmacophoric features in a similar spatial arrangement.

Ring opening or closure: Modifying one of the rings to create a more flexible or rigid analog. nih.gov

Heterocycle replacements: Systematically replacing the pyrrolidine or piperidine ring with other five- or six-membered heterocycles. nih.gov

Successful scaffold hopping can lead to the discovery of equipotent compounds with novel backbones and improved pharmacological profiles. bhsai.org

Fragment-based drug design (FBDD) has emerged as a powerful approach for the discovery of lead compounds. chemdiv.com This method involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The binding information of these fragments is then used to design larger, more potent molecules. chemdiv.com

Pyrrolidine and piperidine moieties are attractive scaffolds for the creation of 3D fragment libraries. nih.govnih.gov These fragments can explore under-represented areas of chemical space and provide starting points for the development of novel drugs. nih.govresearchgate.net The design of such fragment collections often focuses on three-dimensionality and shape diversity to increase the chances of finding a good match for a target's binding site. nih.gov

In the context of this compound research, FBDD could be utilized by:

Deconstructing the parent scaffold: Using pyrrolidine and piperidine as individual fragments to probe a target's binding site.

Growing from a fragment hit: If a pyrrolidine or piperidine fragment is identified as a binder, it can be elaborated upon to incorporate the second ring and other functionalities to increase affinity.

Linking fragments: Identifying two different fragments that bind to adjacent sites on a target and then linking them together, potentially with a linker that results in the this compound scaffold.

The use of techniques like NMR spectroscopy and X-ray crystallography is crucial in FBDD to understand how the fragments bind to the target, which guides the subsequent design and optimization process. chemdiv.com

Pharmacological Characterization and Mechanistic Elucidation of 3 Pyrrolidin 2 Ylpiperidine Compounds

Identification of Biological Targets and Binding Profiles

The biological activity of a compound is fundamentally determined by its ability to interact with specific molecular targets within the body. For derivatives of 3-pyrrolidin-2-ylpiperidine, these interactions are primarily characterized through receptor binding affinity and enzyme inhibition studies.

Research into the receptor binding profiles of pyrrolidine (B122466) and piperidine-containing molecules has revealed significant affinity for a range of receptors, most notably sigma (σ) receptors. The sigma-1 (σ1) and sigma-2 (σ2) receptors are of particular interest due to their roles in various neurological disorders and cancer. researchgate.net

Several studies have quantified the binding affinities (Ki values) of various derivatives. For instance, a series of spirocyclic piperidines demonstrated very high affinity for the σ1 receptor, with Ki values ranging from 0.2 to 16 nM. researchgate.net In another study, novel benzoxazole (B165842) derivatives with a piperidine (B6355638) moiety exhibited high affinity for the histamine (B1213489) H3 receptor (H3R) with a Ki value of 19.7 nM for the most potent compound. researchgate.net Furthermore, N-benzylindolequinuclidinone analogs, which feature a piperidine-like structure, have been identified as high-affinity ligands for cannabinoid receptors CB1 and CB2, with some compounds showing Ki values in the low nanomolar range. nih.gov

| Compound Class | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|

| Spirocyclic Piperidines | Sigma-1 (σ1) | 0.2 - 16 | researchgate.net |

| Benzoxazole Piperidine Derivatives | Histamine H3 (H3R) | 19.7 | researchgate.net |

| N-benzylindolequinuclidinones | Cannabinoid CB1 | 9.1 - 135 | nih.gov |

| Cannabinoid CB2 | 1.3 - 114 |

In addition to receptor binding, this compound and its analogues have been investigated for their ability to inhibit various enzymes. The inhibitory concentration 50 (IC50) is a key parameter used to quantify the potency of an enzyme inhibitor.

A series of functionalized pyrrolidine and piperidine analogues were evaluated as inhibitors of leukotriene A4 (LTA4) hydrolase, an enzyme involved in the inflammatory response. nih.gov Several of these compounds demonstrated excellent potency in in vitro screens. nih.gov In a different study, novel pyrrolidine sulfonamide derivatives were synthesized and showed inhibitory activity against the dipeptidyl peptidase-IV (DPP-IV) enzyme, with the most potent compound exhibiting an IC50 value of 11.32 µM. nih.gov Furthermore, certain pyrrolidine derivatives have been shown to inhibit bacterial enzymes such as E. coli DNA gyrase and topoisomerase IV, with IC50 values in the nanomolar to low micromolar range. nih.gov

| Compound Class | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Functionalized Pyrrolidine/Piperidine Analogues | Leukotriene A4 (LTA4) Hydrolase | Potent (specific values not detailed in abstract) | nih.gov |

| Pyrrolidine Sulfonamide Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | 11.32 µM | nih.gov |

| Pyrrolidine Oxadiazole Derivatives | E. coli DNA Gyrase | 120 - 270 nM | nih.gov |

| E. coli Topoisomerase IV | 3.07 - >27 µM |

Modulation of Cellular Signaling Pathways

The pharmacological effects of this compound compounds are often mediated through the modulation of intracellular signaling pathways. These complex networks of protein interactions regulate a wide array of cellular processes, including growth, proliferation, and survival.

Several studies on related heterocyclic compounds have highlighted the modulation of key signaling cascades. For instance, the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell survival and metabolism. mdpi.com Inhibition of this pathway has been a therapeutic target in neuroinflammation, and dual PI3K/mTOR inhibitors have been shown to preserve cell viability and suppress inflammatory responses in cellular models. mdpi.com

Another critical network is the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of external stimuli. mdpi.com The cardiac glycoside deslanoside, for example, was found to modulate multiple signaling pathways, including the MAPK pathway, in prostate cancer cells. mdpi.com While direct evidence for this compound is still emerging, the documented effects of structurally similar compounds suggest that this scaffold may also influence these and other critical cellular signaling networks.

Mechanistic Insights into Pharmacological Activities

A deeper understanding of the mechanisms of action of this compound compounds is crucial for their development as therapeutic agents. A significant area of investigation has been their potential as anticancer agents.

The anticancer properties of pyrrolidine and piperidine derivatives have been attributed to their ability to interfere with the uncontrolled proliferation of cancer cells. mdpi.com The 3,4,5-trimethoxyphenyl moiety, when incorporated into a pyrrolidone structure, has been shown to exhibit anticancer potency by inhibiting key cellular components like tubulin and various enzymes. mdpi.com

A primary mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis. Studies on various pyrrolidine and piperidine derivatives have demonstrated their ability to trigger apoptotic pathways in cancer cells. For example, extracts from Linum species containing such compounds were shown to induce apoptosis in PC3 prostate cancer cells, with a significant increase in the percentage of apoptotic cells upon treatment. nih.gov

In addition to apoptosis, the disruption of the cell cycle is another key anticancer strategy. By arresting the cell cycle at specific phases, these compounds can prevent cancer cells from dividing and proliferating. The same Linum extracts were also found to cause cell cycle arrest in PC3 cells, primarily at the G2/M phase. nih.gov

| Compound/Extract | Cell Line | Effect | Observation | Reference |

|---|---|---|---|---|

| Ethyl acetate (B1210297) extract of Linum nepetifolium (EAELN) | PC3 (Prostate Cancer) | Apoptosis Induction | Up to 92% apoptotic cells at 1000 µg/mL | nih.gov |

| Cell Cycle Arrest | Arrest in G2/M phase | |||

| Ethyl acetate extract of Linum toxicum (EAELT) | PC3 (Prostate Cancer) | Cell Cycle Arrest | Arrest in G0/G1 and G2/M phases | nih.gov |

Anticancer Mechanisms

Regulation of Oncogenic Signaling Cascades

Derivatives containing the pyrrolidine scaffold have been investigated for their antiproliferative and antimetastatic properties, indicating a potential to interfere with oncogenic signaling. Research into pyrrolidinyl-carbazole derivatives has demonstrated antiproliferative activity in vitro against multiple cancer cell lines, including MCF-7 (breast), MDA-MB-231 (breast), and A549 (lung) cells. nih.gov Furthermore, certain (S)-pyrrolidine derivatives have been identified as antagonists of the CXCR4 chemokine receptor. nih.gov The CXCR4/CXCL12 signaling axis is a critical pathway involved in tumor progression, metastasis, and angiogenesis. By competitively binding to the CXCR4 receptor, these compounds can inhibit the signaling cascade that promotes cancer cell migration and invasion, thereby demonstrating antimetastatic potential. nih.gov While these findings highlight the potential of the broader pyrrolidine class of compounds in oncology, further research is required to elucidate the specific effects of the this compound scaffold on specific oncogenic signaling cascades such as the PI3K-Akt, MAPK/ERK, or JAK/STAT pathways.

Modulation of Gene Expression and Non-Coding RNAs

Gene expression in eukaryotic cells is a complex process regulated at multiple levels, including epigenetic modifications and the activity of non-coding RNAs (ncRNAs). nih.gov Long non-coding RNAs (lncRNAs), a major class of ncRNAs, are transcripts longer than 200 nucleotides with no protein-coding potential. mdpi.com They function as key regulators by interacting with DNA, RNA, and proteins, thereby modulating gene expression through various mechanisms. These mechanisms include chromatin remodeling, direct recruitment of transcription factors, regulation of alternative splicing, and influencing mRNA stability. nih.govmdpi.com

LncRNAs can act as scaffolds to bring proteins to specific genomic loci, guide chromatin-modifying complexes to target genes to alter histone modifications, or act as "sponges" for microRNAs (miRNAs), thereby preventing the miRNA-mediated degradation of target messenger RNAs (mRNAs). mdpi.com Given their diverse roles, the dysregulation of lncRNAs has been implicated in numerous diseases. mdpi.com However, specific studies detailing the direct modulation of gene expression or the activity of non-coding RNAs by compounds featuring the this compound structure are not extensively documented in current literature. This remains an area for future investigation to understand the full pharmacological profile of this class of compounds.

Anti-inflammatory Mechanisms

Compounds incorporating pyrrolidine and piperidine rings have been explored for their anti-inflammatory properties, which are mediated through various mechanisms, including the inhibition of key enzymes and pro-inflammatory signaling pathways. researchgate.net

Cyclooxygenase (COX) Enzyme Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). nih.gov COX-2 is the isoform that is primarily induced during inflammation and plays a major role in mediating the inflammatory response. nih.gov Inhibition of COX enzymes, particularly COX-2, is a key mechanism for many anti-inflammatory drugs. nih.gov

Research on related heterocyclic structures suggests the potential for pyrrolidine- and piperidine-containing compounds to act as COX inhibitors. For instance, novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have been synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2. nih.gov Similarly, studies on certain pyrazole (B372694) derivatives, which are also nitrogen-containing heterocyclic compounds, have shown that they can inhibit PGE2 production by suppressing COX-2 protein expression. semanticscholar.orgnih.gov The natural product piperine (B192125), which contains a piperidine moiety, has been shown to effectively attenuate COX-2 production and downregulate COX-2 expression. nih.govresearchgate.net These findings suggest that the this compound scaffold could serve as a valuable template for the design of novel COX inhibitors.

Inhibition of Pro-inflammatory Mediators (e.g., PGE2, Nitric Oxide, NF-κB, Cytokines, Chemokines)

Beyond direct enzyme inhibition, the anti-inflammatory effects of pyrrolidinyl-piperidine derivatives can be attributed to their ability to suppress the production and signaling of various pro-inflammatory mediators.

Prostaglandin E2 (PGE2) and Nitric Oxide (NO): PGE2 is a principal mediator of inflammation, responsible for symptoms like pain and swelling. nih.gov Nitric oxide (NO) also plays a significant role as a pro-inflammatory mediator, with its production being catalyzed by inducible nitric oxide synthase (iNOS) during inflammation. nih.gov Certain pyridylpyrazole derivatives have demonstrated potent, dose-dependent inhibition of both PGE2 and NO production in lipopolysaccharide (LPS)-stimulated macrophages. semanticscholar.orgnih.gov The mechanism for this inhibition was attributed to the suppression of COX-2 and iNOS protein expression. semanticscholar.orgnih.gov

NF-κB, Cytokines, and Chemokines: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov Studies on piperine have shown that it inhibits COX-2 expression by downregulating the NF-κB signaling pathway. nih.gov Furthermore, a novel peroxisome proliferator-activated receptor δ (PPARδ) agonist featuring a 4-(1-pyrrolidinyl)piperidine (B154721) structure was found to significantly reduce the serum levels of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine involved in recruiting monocytes to sites of inflammation. nih.gov

Antimicrobial and Antifungal Mechanisms

The pyrrolidine and piperidine nuclei are core components of many compounds with significant antimicrobial and antifungal potential. researchgate.net Derivatives that combine these two heterocyclic rings have been synthesized and evaluated for their efficacy against a range of pathogenic microbes.

Determination of Minimum Inhibitory Concentrations

The antimicrobial and antifungal activity of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. Studies on various substituted pyrrolidine and piperidine derivatives have established their activity by determining MIC values against clinically relevant bacteria and fungi. nih.gov

For example, a series of 4-(1-pyrrolidinyl) piperidine derivatives were synthesized and showed significant antibacterial and antifungal activity. researchgate.net Research on pyrrolidine-substituted halogenobenzene compounds demonstrated broad-spectrum activity, inhibiting the growth of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and the yeast Candida albicans at MIC values ranging from 32 to 512 µg/mL. nih.gov Additionally, certain pyrrolidinyl-carboxamides have shown high potency against S. aureus and Enterobacter cloacae, with MIC values as low as 15.6 µg/mL and 31.3 µg/mL, respectively. nih.gov

The data below summarizes the MIC values for representative pyrrolidine and piperidine derivatives against various microorganisms.

| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 2,6-dipyrrolidino-1,4-dibromobenzene | Staphylococcus aureus | ATCC 25923 | 32-512 | nih.gov |

| 2,6-dipyrrolidino-1,4-dibromobenzene | Bacillus subtilis | ATCC 6633 | 32-512 | nih.gov |

| 2,6-dipyrrolidino-1,4-dibromobenzene | Escherichia coli | ATCC 11230 | 32-512 | nih.gov |

| 2,6-dipyrrolidino-1,4-dibromobenzene | Candida albicans | - | 32-512 | nih.gov |

| Pyrrolidinyl-carboxamide (91b) | Staphylococcus aureus | - | 15.6 | nih.gov |

| Pyrrolidinyl-carboxamide (91j) | Enterobacter cloacae | - | 31.3 | nih.gov |

Neuropharmacological Mechanisms

The neuropharmacological profile of compounds based on the this compound scaffold is primarily characterized by their interaction with key neurotransmitter systems in the central nervous system (CNS). The therapeutic potential of such heterocyclic compounds often stems from their ability to modulate monoaminergic pathways, which are integral to the regulation of mood, cognition, and motor functions. mdpi.com Alterations in dopamine (B1211576) and serotonin (B10506) neurotransmitter pathways are associated with numerous complex diseases, including psychiatric and neurodegenerative disorders. mdpi.com

Interaction with Neurotransmitter Systems (e.g., Dopamine, Serotonin)

Compounds containing pyrrolidine and piperidine moieties frequently exhibit significant activity at dopamine and serotonin receptors or transporters. The dopamine system is implicated in functions ranging from motor control to pleasure and reward, while the serotonin system affects sleep, mood, and appetite. mdpi.commdpi.com

Research into structurally related pyrrolidine derivatives has revealed potent interactions with these systems. For instance, a series of 3,3-disubstituted pyrrolidines were identified as effective triple reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine. nih.gov This mechanism prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.

Similarly, other investigations have focused on the serotonergic activity of pyrrolidine-containing molecules. Certain 3-pyrrolidine-indole derivatives are being explored as serotonergic agents that mediate their effects through serotonin receptor agonism. google.com Specifically, agonism at the 5-HT2A receptor is a primary mechanism for some classes of compounds, while activation of 5-HT1A receptors may contribute to antidepressant and anti-anxiety effects. google.com

The selectivity of these compounds is a critical aspect of their pharmacological characterization. Studies on related indole (B1671886) derivatives containing a pyrrolidine ring have demonstrated the feasibility of achieving high selectivity for specific serotonin receptor subtypes. For example, modifications to the pyrrolidine ring and the indole 5-substituent led to compounds with over 100-fold selectivity for the human 5-HT1D receptor over the 5-HT1B receptor. nih.gov This selectivity is often driven by specific substitutions that exploit differences in the binding pockets of receptor subtypes. nih.gov The interaction of these molecules as full agonists can be confirmed by measuring their ability to stimulate G-protein coupling in cells expressing the target receptors. nih.gov

Table 1: Examples of Neurotransmitter Interaction by Structurally Related Pyrrolidine Compounds

| Compound Class | Mechanism of Action | Target(s) | Reference |

|---|---|---|---|

| 3,3-disubstituted Pyrrolidines | Monoamine Reuptake Inhibition | Serotonin, Norepinephrine, Dopamine Transporters | nih.gov |

| 3-Pyrrolidine-indole Derivatives | Receptor Agonism | Serotonin Receptors (e.g., 5-HT2A, 5-HT1A) | google.com |

| 3-[2-(pyrrolidin-1-yl)ethyl]indoles | Selective Receptor Agonism | Human 5-HT1D Receptor | nih.gov |

In Vitro Pharmacological Evaluation Methodologies

The characterization of this compound and related compounds relies on a suite of robust in vitro pharmacological assays. These methodologies are essential for determining the potency, efficacy, and selectivity of new chemical entities during the drug discovery process.

Cell-Based Assays for Efficacy and Selectivity

Cell-based assays provide a biologically relevant context for evaluating how a compound interacts with its molecular target and affects cellular function. nuvisan.com These assays are crucial for establishing structure-activity relationships and validating signaling pathways. nuvisan.com A variety of cell lines, including established lines, primary cells, and induced pluripotent stem cells (iPSCs), can be engineered to express specific receptors or transporters, creating tailored systems for pharmacological testing. nuvisan.com

To determine the efficacy of compounds acting as agonists, functional assays are employed. One common method is the [35S]GTPγS binding assay, which measures the activation of G-protein coupled receptors (GPCRs) like many serotonin receptors. nih.gov Agonist binding to the receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analog [35S]GTPγS on the G-protein α-subunit, and the resulting radioactivity is proportional to the degree of receptor activation. nih.gov Other techniques include reporter gene assays, where receptor activation leads to the expression of a measurable protein (e.g., luciferase or β-galactosidase), and high-content screening (HCS), which uses automated microscopy to quantify various cellular processes like protein expression, localization, and morphological changes. nih.gov

Selectivity is assessed by testing the compound against a panel of related and unrelated receptors. By comparing the potency and efficacy at the primary target versus other potential off-targets, a selectivity profile can be established. This is critical for predicting the potential for side effects and ensuring the compound's mechanism of action is well-defined.

Table 2: Common Cell-Based Assays for Pharmacological Evaluation

| Assay Type | Principle | Measures | Reference |

|---|---|---|---|

| [35S]GTPγS Binding Assay | Measures agonist-induced G-protein activation. | Efficacy and Potency (for GPCRs) | nih.gov |

| Reporter Gene Assay | Target activation drives expression of a quantifiable reporter protein. | Efficacy and Potency | nih.gov |

| High-Content Screening (HCS) | Automated microscopy to analyze cellular phenotypic responses. | Efficacy, Target Engagement, Cellular Effects | nuvisan.comnih.gov |

| Radioligand Binding Assay | Measures the displacement of a labeled ligand from a receptor by the test compound. | Binding Affinity (Ki) | N/A |

High-Throughput Screening of Compound Libraries

High-throughput screening (HTS) is a foundational methodology in modern drug discovery that allows for the rapid evaluation of thousands to millions of compounds to identify "hits" with desired biological activity. nih.gov This process involves the use of automated systems to test large collections of molecules, known as compound libraries, in a specific biological assay. nih.govku.edu

Compound libraries used in HTS can be categorized based on their composition and design philosophy.

Diversity-Oriented Libraries : These collections contain a wide range of structurally diverse, often drug-like, small molecules designed to cover a broad chemical space. colorado.edustanford.edu Examples include the Maybridge HitFinder™ collection and libraries from vendors like ChemDiv and Chembridge. colorado.edustanford.edu

Target-Focused Libraries : These are smaller, more focused libraries containing compounds designed to interact with specific biological target families, such as kinases, proteases, or GPCRs. colorado.edu This intelligent design can lead to a higher hit rate for specific targets. colorado.edu

Bioactive Compound Libraries : These libraries consist of known drugs, natural products, and other biologically active molecules. ku.educolorado.edu Screening these compounds can be a rapid path to identifying new uses for existing molecules (drug repurposing). ku.edu

The HTS process typically involves miniaturizing assays into 96-, 384-, or 1536-well plate formats. colorado.edustanford.edu Compounds from the library are added to the wells, and their effect on the biological target is measured using an automated reader. The purity and quality of the compound library are critical for obtaining reliable data and avoiding false positives. nih.gov Compounds identified as hits in the primary screen are then subjected to further validation and follow-up studies to confirm their activity and determine their structure-activity relationship. colorado.edu

Table 3: Types of Compound Libraries for High-Throughput Screening

| Library Type | Description | Example Collections | Reference |

|---|---|---|---|

| Drug-Like Diversity | Large collections of compounds with diverse scaffolds adhering to "drug-likeness" criteria (e.g., Lipinski's Rule of Five). | Maybridge HitFinder, ChemDiv, SPECS, Chembridge | ku.educolorado.edustanford.edu |

| Target-Focused | Compounds designed to modulate specific biological target families. | Biofocus Kinase/Protease Libraries, Enamine Covalent Libraries | colorado.edustanford.edu |

| FDA-Approved / Bioactive | Collections of marketed drugs and known bioactive molecules for repurposing and target validation. | Prestwick Chemical Library, Selleck Chemicals, Sigma LOPAC | ku.educolorado.edu |

Computational Approaches in 3 Pyrrolidin 2 Ylpiperidine Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstones of modern drug design, offering a dynamic and detailed view of how ligands like 3-pyrrolidin-2-ylpiperidine derivatives interact with their biological targets. These techniques allow researchers to visualize and analyze molecular events at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking is extensively used to predict their binding affinity and mode of interaction with various protein targets.

For instance, studies on pyrrolidin-2-one derivatives designed as potential acetylcholinesterase (AChE) inhibitors have utilized docking to screen compound libraries against the AChE enzyme (PDB ID: 4EY7). nih.govresearchgate.net These simulations predict the binding scores and key interactions within the enzyme's active site. For example, certain derivatives showed higher docking scores than the reference drug Donepezil, indicating strong binding affinity. nih.govresearchgate.net Similarly, docking simulations of pyrrolidine (B122466) derivatives with pancreatic lipase (B570770) have revealed favorable binding to the active site, with interactions involving the catalytic triad (B1167595) (Ser152, Asp176, and His263) through hydrogen bonds and hydrophobic contacts. mdpi.com

Key findings from various docking studies on related scaffolds include:

Binding Affinity: Docking scores are used to rank potential inhibitors. For example, compound 12, a pyrrolidine derivative, showed a high binding energy of -8.24 kcal/mol with pancreatic lipase. mdpi.com Another study on spiro[pyrrolidin-3,2-oxindoles] targeting the MDM2-p53 interaction found that a newly designed compound exhibited a high affinity with a value of -9.4 kcal/mol. scispace.com

Interaction Mapping: The simulations identify crucial amino acid residues responsible for ligand binding. In studies of piperidine (B6355638)/piperazine-based compounds with the sigma 1 receptor (S1R), docking poses revealed that ligands were strongly anchored through a salt bridge with residue Glu172. nih.gov For pancreatic lipase inhibitors, hydrogen bonding with residues such as Gly76, Phe77, and His151 was identified as critical for stabilization within the binding site. mdpi.com

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy/Score | Reference |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Not specified | -18.59 (Compound 14a) | nih.govresearchgate.net |

| Pyrrolidine derivatives | Pancreatic Lipase | Gly76, Phe77, Asp79, His151, Ser152 | -8.24 kcal/mol (Compound 12) | mdpi.com |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2 | Not specified | -9.4 kcal/mol (Designed Compound) | scispace.com |

| Piperidine/piperazine derivatives | Sigma 1 Receptor (S1R) | Glu172, Asp126, Phe107 | Not specified | nih.gov |

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding poses and to analyze the conformational changes in both the ligand and the protein.

In research on pyrrolidin-2-one derivatives as AChE inhibitors, MD simulations were carried out for 100 nanoseconds (ns) to confirm the stability of the docked complexes. nih.govresearchgate.net These simulations suggested that the synthesized compounds could form stable complexes with AChE. nih.govresearchgate.net Similarly, for spiro[pyrrolidin-3,2-oxindoles] targeting the MDM2-p53 interaction, MD simulations of 100 ns were used to confirm the conformational stability of the selected ligand-receptor complexes, with results showing that fluctuations were insignificant. scispace.com

MD simulations have also been crucial in cases where static crystal structures are insufficient. For example, when studying pyrrolidine derivatives as plasmepsin II inhibitors, modeling indicated that the enzyme's flap region was not sufficiently open in available crystal structures to accommodate the ligands. nih.gov MD simulations were then employed to analyze the protein's flexibility in greater detail, leading to a viable binding mode hypothesis. nih.gov This highlights the power of MD in exploring protein dynamics and guiding the design of inhibitors for flexible targets. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For derivatives containing the this compound scaffold, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently developed.

A study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents developed a QSAR model that explained up to 91% of the variance in activity. nih.govresearchgate.net The model was successfully validated and indicated that the antiarrhythmic activity depended mainly on specific molecular descriptors. nih.govresearchgate.net In another example, an atom-based 3D-QSAR model was developed for pyrrolidin-2-one derivatives to predict their AChE inhibitory activity, achieving high correlation (R²) and predictive (Q²) values of 0.9639 and 0.8779, respectively. nih.gov

These models generate contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic charge) are predicted to enhance or diminish biological activity, providing a clear roadmap for structural modification. mdpi.comnih.govmdpi.com

| Derivative Class | Target/Activity | QSAR Model Type | R² Value | Q² Value | Reference |

| Pyrrolidin-2-one derivatives | AChE Inhibition | 3D-QSAR | 0.9639 | 0.8779 | nih.gov |

| Pyrrolidine derivatives | DPP-IV Inhibition | 3D-QSAR | 0.92 | 0.776 | nih.gov |

| Furan-pyrazole piperidine derivatives | Akt1 Inhibition | 3D-QSAR | 0.742-0.832 | 0.684-0.796 | nih.gov |

| Piperazine-carboxamides | FAAH Inhibition | CoMSIA | 0.966 | 0.734 | mdpi.com |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large compound databases (virtual screening) to identify novel molecules with the potential for similar biological activity. frontiersin.orgmdpi.com

For instance, a five-point pharmacophore model (AAADH_1) was generated for a series of pyrrolidine derivatives acting as Dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov This model was then used for virtual screening to identify novel and potent DPP-IV inhibitors, providing new chemical starting points for drug design. nih.gov Similarly, a 3D-QSAR pharmacophore hypothesis for pteridine (B1203161) reductase inhibitors identified four key features: two H-bond donors, one hydrophobic aromatic, and one ring aromatic feature. nih.govsemanticscholar.org This model was successfully used to screen for and predict new potent inhibitory scaffolds. nih.govsemanticscholar.org

This combined approach of pharmacophore modeling and virtual screening is a powerful and efficient strategy for hit identification in the early stages of drug discovery, allowing researchers to filter vast libraries of compounds to a manageable number for further experimental testing. frontiersin.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing detailed information about their structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors for derivatives of pyrrolidine and piperidine.

These calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment (μ). These electronic parameters are crucial for understanding molecular interactions and are often used as descriptors in QSAR studies. nih.govresearchgate.net For example, in a study of pyrrolidinone derivatives, quantum chemical calculations were performed to investigate the influence of electronic structure on their properties.

Furthermore, these methods are used to perform detailed conformational analysis and to study reaction mechanisms. Investigations into the gaseous structures and thermochemical properties of pyrrolidine borane (B79455) and piperidine borane have utilized high-level computational methods to understand their potential as hydrogen storage materials. whiterose.ac.ukresearchgate.net

In Silico Prediction of Pharmacokinetic and Toxicological Profiles (ADMET)

In the drug development pipeline, it is crucial to assess a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early on. iipseries.org In silico ADMET prediction models are widely used to evaluate the drug-likeness and potential liabilities of compounds based on their chemical structure. nih.govnih.gov

For derivatives of this compound, computational tools are used to predict a range of properties:

Absorption: Parameters like gastrointestinal (GI) absorption and Caco-2 permeability are calculated. researchgate.netmdpi.com

Distribution: Predictions include blood-brain barrier (BBB) permeability and plasma protein binding. mdpi.com

Metabolism: Interactions with cytochrome P450 (CYP) enzymes are commonly predicted to identify potential drug-drug interactions. researchgate.net

Toxicity: Potential for cardiotoxicity (e.g., hERG blockade), hepatotoxicity, and mutagenicity (e.g., AMES toxicity) is assessed. nih.govmdpi.com

Studies on pyrrolidin-2-one derivatives predicted them to be CNS active with good to excellent oral absorption and no hERG blockade. nih.gov Similarly, in silico profiling of piperidine-based inhibitors showed favorable physicochemical properties, high GI absorption, and low toxicity, indicating promising drug-like characteristics. researchgate.net These predictions help prioritize candidates for synthesis and experimental testing, saving significant time and resources. iipseries.org

Preclinical Mechanistic Studies of 3 Pyrrolidin 2 Ylpiperidine Analogues

In Vivo Pharmacodynamic Biomarker Identification